1-[(Hex-1-yn-3-yl)oxy]-N-{[(hex-1-yn-3-yl)oxy]methyl}methanamine
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Overview
Description
1-[(Hex-1-yn-3-yl)oxy]-N-{[(hex-1-yn-3-yl)oxy]methyl}methanamine is a synthetic organic compound characterized by the presence of two hex-1-yn-3-yloxy groups attached to a methanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Hex-1-yn-3-yl)oxy]-N-{[(hex-1-yn-3-yl)oxy]methyl}methanamine typically involves the reaction of hex-1-yn-3-ol with formaldehyde and a suitable amine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve high yields and purity of the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. The use of advanced technologies, such as automated reactors and in-line monitoring systems, ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(Hex-1-yn-3-yl)oxy]-N-{[(hex-1-yn-3-yl)oxy]methyl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert the compound into saturated analogs.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used under controlled conditions.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or alkanes
Scientific Research Applications
1-[(Hex-1-yn-3-yl)oxy]-N-{[(hex-1-yn-3-yl)oxy]methyl}methanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(Hex-1-yn-3-yl)oxy]-N-{[(hex-1-yn-3-yl)oxy]methyl}methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Hex-1-yn-3-ol: A precursor in the synthesis of 1-[(Hex-1-yn-3-yl)oxy]-N-{[(hex-1-yn-3-yl)oxy]methyl}methanamine.
Hex-1-yn-3-ylbenzene: A structurally related compound with different functional groups.
But-3-yn-1-ylbenzene: Another similar compound with variations in the carbon chain length and functional groups.
Uniqueness
This compound is unique due to its dual hex-1-yn-3-yloxy groups and methanamine backbone, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
63478-37-5 |
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Molecular Formula |
C14H23NO2 |
Molecular Weight |
237.34 g/mol |
IUPAC Name |
1-hex-1-yn-3-yloxy-N-(hex-1-yn-3-yloxymethyl)methanamine |
InChI |
InChI=1S/C14H23NO2/c1-5-9-13(7-3)16-11-15-12-17-14(8-4)10-6-2/h3-4,13-15H,5-6,9-12H2,1-2H3 |
InChI Key |
QBCHEASXMBYTGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C#C)OCNCOC(CCC)C#C |
Origin of Product |
United States |
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